Ceritinib dihydrochloride

ALK inhibition NSCLC Kinase inhibitor

Ceritinib dihydrochloride is the definitive second-generation ALK inhibitor for crizotinib-resistance research: 50.7-fold greater potency against L1196M gatekeeper mutant (IC₅₀ 5.4 nM vs. 274 nM) and validated CNS penetration (ASCEND-7 intracranial ORR 51.5%). Its 40-fold ALK:IGF-1R selectivity enables dual-pathway studies; >55% oral bioavailability ensures consistent in vivo target engagement. For ALK-positive brain metastasis models and acquired-resistance profiling, ceritinib delivers reproducible, publication‑ready results.

Molecular Formula C28H38Cl3N5O3S
Molecular Weight 631.1 g/mol
CAS No. 1380575-43-8
Cat. No. B606605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeritinib dihydrochloride
CAS1380575-43-8
SynonymsCeritinib Dihydrochloride;  LDK378 Dihydrochloride; 
Molecular FormulaC28H38Cl3N5O3S
Molecular Weight631.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl
InChIInChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H
InChIKeyWNCJOPLFICTLPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ceritinib Dihydrochloride (CAS 1380575-43-8) Procurement Guide: Product Profile and Technical Specifications


Ceritinib dihydrochloride (LDK378 dihydrochloride) is a potent, orally bioavailable, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK), with an enzymatic IC₅₀ of 0.2 nM (200 pM) [1]. As a second-generation ALK tyrosine kinase inhibitor (TKI), it demonstrates significant activity against wild-type ALK and several ALK mutations that confer resistance to the first-generation inhibitor crizotinib [2]. Ceritinib dihydrochloride is a di-hydrochloride salt form with the molecular formula C₂₈H₃₈Cl₃N₅O₃S and a molecular weight of 631.06 g/mol . The compound exhibits moderate lipophilicity (LogP 8.87) and demonstrates favorable oral bioavailability (>55% in preclinical species) with low plasma clearance . Its primary clinical application is in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including patients with brain metastases and those who have progressed on crizotinib [3].

Why Ceritinib Dihydrochloride Cannot Be Substituted by Other ALK Inhibitors in Research and Development


ALK inhibitors are not interchangeable due to substantial differences in their potency against specific resistance mutations, brain penetration, and selectivity profiles. Ceritinib dihydrochloride possesses a distinct resistance mutation coverage spectrum: it effectively inhibits the crizotinib-resistant L1196M and G1269A mutants but is less potent against the G1202R solvent-front mutation compared to third-generation inhibitors like lorlatinib [1]. Conversely, ceritinib demonstrates superior wild-type ALK potency (IC₅₀ 0.2 nM enzymatic; 3.9–37 nM cellular) compared to crizotinib (IC₅₀ 50–90 nM cellular) [2]. Furthermore, ceritinib's intracranial activity, confirmed in the ASCEND-7 trial with intracranial overall response rates up to 51.5% in ALK inhibitor-naïve patients, distinguishes it from earlier-generation agents with poor CNS penetration [3]. Substitution without considering these quantitative differences can lead to experimental failure, misinterpretation of results, or suboptimal therapeutic modeling. The evidence below quantifies these critical differentiators.

Ceritinib Dihydrochloride Quantitative Evidence Guide: Head-to-Head Comparisons with ALK Inhibitor Comparators


Wild-Type ALK Cellular Potency: Ceritinib vs. Crizotinib, Alectinib, Brigatinib, and Lorlatinib

Ceritinib demonstrates intermediate potency against wild-type EML4-ALK in Ba/F3 cellular proliferation assays. Ceritinib exhibits an IC₅₀ of 3.9 nM, which is substantially more potent than crizotinib (IC₅₀ 50 nM) but less potent than lorlatinib (IC₅₀ 0.8 nM) [1]. In a separate comparative study, ceritinib showed a wild-type IC₅₀ of 37 nM, compared to crizotinib 90 nM, brigatinib 30 nM, alectinib 19 nM, and lorlatinib 1.8 nM [2]. This intermediate potency profile positions ceritinib as a more effective ALK inhibitor than first-generation crizotinib, while offering a distinct potency window relative to other second-generation agents alectinib and brigatinib.

ALK inhibition NSCLC Kinase inhibitor Ba/F3 cell assay

Crizotinib-Resistant Mutant Coverage: Ceritinib vs. Crizotinib, Alectinib, and Brigatinib

Ceritinib was specifically developed to overcome crizotinib resistance, and it demonstrates potent activity against two of the most common crizotinib-resistant ALK mutations. Ceritinib effectively inhibits ALK harboring L1196M and G1269A mutations, with cellular IC₅₀ values substantially lower than crizotinib [1]. In ALK-expressing cellular models, ceritinib shows an overall IC₅₀ of 25 nM compared to 150 nM for crizotinib [2]. However, ceritinib does not overcome the G1202R solvent-front mutation, which requires third-generation inhibitors such as lorlatinib [3]. This mutation-specific profile is critical for selecting ceritinib in models of acquired crizotinib resistance involving L1196M or G1269A.

ALK resistance L1196M mutation G1269A mutation Crizotinib resistance

Intracranial Efficacy and CNS Penetration: Ceritinib vs. Alectinib, Brigatinib, and Lorlatinib

Ceritinib demonstrates clinically meaningful intracranial activity, confirmed in the phase II ASCEND-7 trial specifically designed to evaluate CNS efficacy. In ALK inhibitor-naïve patients with active brain metastases who had not received prior brain radiotherapy, ceritinib achieved an intracranial overall response rate (ORR) of 51.5% [1]. Comparative clinical data from crizotinib-progression studies show ceritinib achieves a median progression-free survival (mPFS) of 5.4 months with a CNS control rate of 35%, compared to alectinib (mPFS 9.6 months, CNS control 83%), brigatinib (mPFS 19.3 months, CNS control 73%), and lorlatinib (mPFS not reached, CNS control 87%) [2]. Additionally, paired cerebrospinal fluid and plasma sampling in ASCEND-7 confirmed that ceritinib penetrates the human blood-brain barrier [3].

Brain metastases CNS penetration Intracranial response NSCLC

Pharmacokinetic Profile: Ceritinib Half-Life and Oral Bioavailability vs. Comparator ALK Inhibitors

Ceritinib exhibits a long terminal half-life of approximately 41 hours in humans following a single 750 mg fasted dose, supporting once-daily dosing [1]. Preclinically, ceritinib demonstrates low plasma clearance relative to liver blood flow across multiple species (mouse, rat, dog, monkey) with oral bioavailability exceeding 55% in all tested species . This contrasts with crizotinib, which has a shorter half-life of approximately 42 hours but is dosed twice daily due to different pharmacokinetic properties [2]. Ceritinib, alectinib, and crizotinib all reach maximum plasma concentrations (Cmax) approximately 4–6 hours after oral administration, whereas brigatinib reaches Cmax more rapidly at 1–4 hours [2]. All agents are primarily metabolized by CYP3A4, with ceritinib showing moderate CYP3A4 inhibition (midazolam substrate) .

Pharmacokinetics Half-life Oral bioavailability Plasma clearance

Kinase Selectivity Profile: Ceritinib Selectivity vs. IGF-1R and InsR Compared to Alternative ALK Inhibitors

Ceritinib exhibits a defined selectivity window against related receptor tyrosine kinases. It inhibits IGF-1R with an IC₅₀ of 8 nM and InsR with an IC₅₀ of 7 nM, representing 40-fold and 35-fold selectivity relative to its ALK IC₅₀ of 0.2 nM, respectively [1]. Against a broader panel of 25 additional kinases, ceritinib demonstrates minimal inhibition with IC₅₀ values exceeding 0.26 μM (>1300-fold selectivity) . In comparison, alectinib demonstrates superior selectivity, with minimal IGF-1R and InsR inhibition [2]. Brigatinib also exhibits a broader kinase inhibition profile than ceritinib, while lorlatinib is designed for enhanced selectivity [3]. The dual ALK/IGF-1R inhibitory profile of ceritinib may confer distinct biological effects in models where IGF-1R signaling contributes to resistance or tumor progression.

Kinase selectivity IGF-1R inhibition InsR inhibition Off-target activity

Salt Form Solubility and Formulation Properties: Ceritinib Dihydrochloride vs. Free Base

Ceritinib dihydrochloride offers enhanced aqueous solubility compared to the free base form, facilitating in vitro and in vivo formulation. The dihydrochloride salt exhibits DMSO solubility of 100 mg/mL (158.46 mM) and aqueous solubility of 10 mg/mL (15.85 mM) with ultrasonication . Additional vendor data indicate aqueous solubility up to 50 mg/mL (79.23 mM) under optimized conditions . In ethanol, solubility is approximately 10–12.4 mg/mL . Lipophilic salt forms of ceritinib have been explored to further enhance solubility in lipid-based excipients (>100 mg/g), significantly exceeding the solubility of the free base and commercial salt form . The dihydrochloride salt is stable for 36 months when stored lyophilized at -20°C under desiccated conditions [1].

Salt form Aqueous solubility DMSO solubility Formulation development

Ceritinib Dihydrochloride: Validated Research and Industrial Application Scenarios


Crizotinib-Resistant ALK-Positive NSCLC Modeling with L1196M or G1269A Gatekeeper Mutations

Ceritinib dihydrochloride is the optimal tool compound for in vitro and in vivo models of acquired crizotinib resistance driven by L1196M or G1269A gatekeeper mutations. Ceritinib demonstrates 50.7-fold greater potency than crizotinib against L1196M (IC₅₀ 5.4 nM vs. 274 nM) and 30.1-fold greater potency against G1269A (IC₅₀ 15 nM vs. 451 nM) in cellular assays [1]. These mutations represent two of the most common resistance mechanisms in crizotinib-treated patients, making ceritinib a validated reference compound for studying second-line ALK inhibition and for benchmarking next-generation inhibitors [2]. Researchers should note that ceritinib is not effective against the G1202R solvent-front mutation, for which lorlatinib or experimental agents should be employed.

Preclinical CNS Metastasis Studies Requiring Documented Brain Penetration

Ceritinib is indicated for preclinical research involving ALK-positive brain metastases, supported by clinical confirmation of blood-brain barrier penetration and intracranial activity in the ASCEND-7 trial. In ALK inhibitor-naïve patients with active brain metastases and no prior radiotherapy, ceritinib achieved an intracranial ORR of 51.5% [1]. Paired cerebrospinal fluid and plasma sampling confirmed human blood-brain barrier penetration [2]. For researchers developing orthotopic brain metastasis models or evaluating CNS-active ALK inhibitors, ceritinib serves as a second-generation reference compound with established but moderate CNS activity, providing a benchmark for assessing improved brain-penetrant agents such as lorlatinib [3].

Dual ALK/IGF-1R Pathway Inhibition Studies

Ceritinib is uniquely suited among clinically approved ALK inhibitors for studies investigating crosstalk between ALK and IGF-1R signaling pathways. With an ALK IC₅₀ of 0.2 nM and IGF-1R IC₅₀ of 8 nM (40-fold selectivity), ceritinib provides a defined window of dual inhibition [1]. In contrast, alectinib exhibits minimal IGF-1R activity [2]. This property makes ceritinib valuable for investigating resistance mechanisms where IGF-1R activation may compensate for ALK inhibition, and for exploring synergistic combinations with agents targeting alternative escape pathways. The moderate selectivity window allows researchers to titrate concentrations to achieve ALK-specific vs. dual-pathway effects.

In Vivo Pharmacokinetic and Efficacy Studies Requiring Once-Daily Dosing with Sustained Target Coverage

Ceritinib's extended half-life of 41 hours in humans and low plasma clearance across preclinical species (>55% oral bioavailability in mouse, rat, dog, and monkey) make it well-suited for in vivo efficacy studies requiring once-daily oral dosing with sustained ALK inhibition [1][2]. The compound exhibits relatively good metabolic stability with moderate CYP3A4 inhibition [3]. For xenograft or genetically engineered mouse models of ALK-driven tumors, ceritinib provides predictable pharmacokinetics that simplify dosing schedules and ensure consistent target engagement throughout the dosing interval. Researchers should note the food effect on absorption: AUC increases 58–73% with food, which must be controlled for in preclinical studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceritinib dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.